2-(Trifluoromethyl)benzenethiol

Chemical Synthesis Process Chemistry Isomer Purity

2-(Trifluoromethyl)benzenethiol (CAS 13333-97-6) is an aromatic thiol characterized by a trifluoromethyl group in the ortho position relative to the thiol moiety on a benzene ring. Its molecular formula is C₇H₅F₃S with a molecular weight of 178.17 g/mol.

Molecular Formula C7H5F3S
Molecular Weight 178.18 g/mol
CAS No. 13333-97-6
Cat. No. B085822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)benzenethiol
CAS13333-97-6
Molecular FormulaC7H5F3S
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)S
InChIInChI=1S/C7H5F3S/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H
InChIKeyXVGQHRKNXSUPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)benzenethiol (CAS 13333-97-6): A Specialized Ortho-Substituted Aromatic Thiol Building Block


2-(Trifluoromethyl)benzenethiol (CAS 13333-97-6) is an aromatic thiol characterized by a trifluoromethyl group in the ortho position relative to the thiol moiety on a benzene ring . Its molecular formula is C₇H₅F₃S with a molecular weight of 178.17 g/mol [1]. This combination of an electron-withdrawing -CF₃ group and a nucleophilic -SH group results in a unique chemical profile. It is a liquid at room temperature, with a density of approximately 1.35 g/mL at 25°C and a boiling point of 175-177 °C (lit.) .

Why 2-(Trifluoromethyl)benzenethiol Cannot Be Replaced with Other Fluorinated Thiophenols or Generic Analogs


Substituting 2-(trifluoromethyl)benzenethiol with other fluorinated thiophenols (e.g., the meta- or para- isomer, 4-fluoro-2-trifluoromethylbenzenethiol) or simple thiophenol is not feasible in a research or industrial setting without fundamentally altering the outcome of a synthesis or the properties of the final product. The specific ortho-substitution pattern of the -CF₃ group on 2-(trifluoromethyl)benzenethiol creates a unique steric and electronic environment that directly impacts its reactivity, the stability of intermediates, and the physicochemical properties of downstream compounds [1]. Its distinct physical properties (e.g., boiling point, density) compared to its meta isomer also mandate different handling and reaction optimization. Simple replacement risks reaction failure, significantly reduced yields, or a final product with off-target lipophilicity and metabolic stability profiles [1].

Product-Specific Quantitative Evidence Guide for 2-(Trifluoromethyl)benzenethiol (CAS 13333-97-6)


Ortho vs. Meta Substitution: A 5.7°C Boiling Point Differential Under Reduced Pressure

The ortho-substituted 2-(trifluoromethyl)benzenethiol exhibits a distinct boiling point under reduced pressure compared to its meta-substituted isomer, 3-(trifluoromethyl)benzenethiol. This difference is a direct consequence of their unique steric and electronic configurations and is a critical factor in purification and reaction design.

Chemical Synthesis Process Chemistry Isomer Purity

Sourcing and Purity: Commercial Availability at ≥97% Purity by GC

When sourced from primary suppliers, 2-(trifluoromethyl)benzenethiol is routinely available with a minimum purity of 97.0% as determined by Gas Chromatography (GC) and Neutralization Titration . This high purity standard ensures minimal interference from contaminants in sensitive research applications.

Procurement Quality Control Reproducibility

Ortho-Substitution Confers a Unique Physicochemical Profile for Solubility and Partitioning

The ortho position of the -CF₃ group relative to the -SH group in 2-(trifluoromethyl)benzenethiol creates a unique molecular geometry and electronic distribution. This results in a specific physicochemical profile, including its behavior as a liquid at room temperature and its predicted pKa of approximately 5.7 [1], which differs from other positional isomers and influences its reactivity and the lipophilicity of derived compounds [2]. While direct isomer-to-isomer logP data for the free thiols is not provided here, the structural difference is the primary driver of differentiated downstream properties.

Medicinal Chemistry Lipophilicity Drug Design

Best Research and Industrial Application Scenarios for 2-(Trifluoromethyl)benzenethiol


Precision Synthesis of ortho-Substituted Trifluoromethylthioethers for Medicinal Chemistry

Medicinal chemists use 2-(trifluoromethyl)benzenethiol to install the 2-(trifluoromethyl)phenylthio (Ar-SCF₃) moiety onto lead compounds. The ortho-substitution, with its unique steric bulk and electronic character , allows for the fine-tuning of a drug candidate's lipophilicity and metabolic stability, often resulting in a different profile than the meta or para isomers. This is critical for Structure-Activity Relationship (SAR) studies where subtle changes can significantly impact target binding and pharmacokinetics [1].

Synthesis of Agrochemical Intermediates with Tailored Environmental Persistence

In agrochemical research, the introduction of a 2-(trifluoromethyl)phenylthio group can enhance a molecule's biological activity and alter its environmental fate. The ortho-substituted -CF₃ group influences the compound's overall stability and degradation pathway. As a building block, 2-(trifluoromethyl)benzenethiol is therefore valuable for synthesizing novel herbicides, fungicides, or insecticides with specific, designable performance and persistence characteristics [1].

Development of Novel Organometallic Catalysts and Ligands

The thiol group's strong nucleophilicity, combined with the electron-withdrawing nature of the ortho-CF₃ group , makes 2-(trifluoromethyl)benzenethiol a useful precursor for synthesizing specialized sulfur-containing ligands [2]. These ligands can modulate the electronic environment of a metal center, impacting its catalytic activity and selectivity in transformations like cross-coupling reactions.

Synthesis of Advanced Fluorinated Materials and Surface Modifiers

In material science, 2-(trifluoromethyl)benzenethiol can act as a precursor for creating advanced fluorinated compounds [2]. Its thiol group can anchor to metal surfaces, while the ortho-CF₃ group provides a hydrophobic, low-surface-energy character. This combination is explored for creating self-assembled monolayers (SAMs) or modifying the surface properties of nanoparticles for applications requiring specific wetting or electronic behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)benzenethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.